Lyoniresinol

概要

説明

(+)-Lyoniresinol is a syringyl tetrahydronaphthalene lignan, commonly found in the plant Lyonia ovalifolia var. elliptica . It is a dimeric phenylpropanoid, which belongs to the lignan class of compounds. Lignans are known for their significant physiological functions in both plant defense and human health .

科学的研究の応用

(+)-Lyoniresinol has several scientific research applications. It is known to be an effective inhibitor of tyrosinase, a key enzyme for melanin biosynthesis in plants and animals . This makes it potentially useful for the treatment of dermatological disorders associated with melanin overproduction . Additionally, lyoniresinol has been studied for its antioxidative and antimutagenic activities . It is also used in the study of lignan biosynthesis and stereochemistry .

作用機序

Target of Action

Lyoniresinol, a lignan isolated from various plants such as Tarenna attenuata , primarily targets the tyrosinase enzyme . Tyrosinase plays a crucial role in melanin synthesis, which is a pigment responsible for color in skin, hair, and eyes .

Mode of Action

This compound exhibits its action by inhibiting the activity of tyrosinase . It achieves this by downregulating the expression of microphthalmia-associated transcription factor (MITF) and tyrosinase steady-state protein levels . This compound activates extracellular receptor kinase (ERK) phosphorylation , which leads to the degradation of MITF protein and suppression of tyrosinase activity .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the melanogenesis pathway . . This results in the inhibition of melanin synthesis.

Result of Action

The primary result of this compound’s action is the inhibition of melanin synthesis . By suppressing tyrosinase activity, this compound reduces melanin content in cells . This has potential implications in dermatology, particularly in treatments aimed at skin lightening .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the plant source from which this compound is derived can impact its concentration and efficacy . Additionally, the compound’s stability and action may be affected by factors such as temperature, pH, and presence of other compounds.

生化学分析

Biochemical Properties

The biosynthesis of Lyoniresinol involves the formation of the C2–C7′ linkage . Three putative biosynthetic intermediates of this compound, syringaresinol, 5,5′-dimethoxylariciresinol, and 5,5′-dimethoxysecoisolariciresinol, have been isolated from wood . The identity of these intermediates was confirmed by spectroscopic analyses .

Cellular Effects

It has been reported that this compound is an effective inhibitor of tyrosinase , suggesting that it may influence cell function by modulating melanin biosynthesis.

Molecular Mechanism

Its inhibitory effect on tyrosinase suggests that it may bind to this enzyme and inhibit its activity .

準備方法

(+)-Lyoniresinol can be synthesized through a combination of synthetic chemistry and biotechnological methods. One approach involves the use of plant cell cultures as an enzyme source for oxidative coupling reactions . The biosynthetic pathway generally involves enzyme-catalyzed oxidative coupling of dibenzylbutanolide to form the cyclic lignan . Industrial production methods often involve the extraction of lyoniresinol from the Lyonia ovalifolia var. elliptica plant .

化学反応の分析

(+)-Lyoniresinol undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include horseradish peroxidase and hydrogen peroxide . Major products formed from these reactions include syringaresinol, 5,5′-dimethoxylariciresinol, and 5,5′-dimethoxysecoisolariciresinol . The stereochemistry of these reactions is crucial, as the enantiomeric composition and absolute configuration of the products can vary .

類似化合物との比較

(+)-Lyoniresinol is similar to other lignans such as syringaresinol, 5,5′-dimethoxylariciresinol, and 5,5′-dimethoxysecoisolariciresinol . lyoniresinol is unique in its robust tyrosinase inhibitory capacity and its potential use in treating dermatological disorders . Other similar compounds include isolariciresinol, secoisolariciresinol, and pinoresinol, which are also lignans found in various plants .

特性

IUPAC Name |

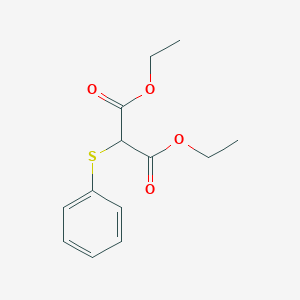

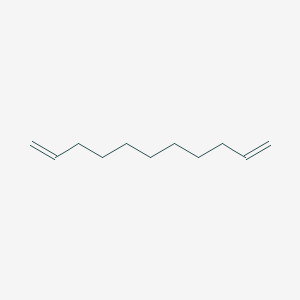

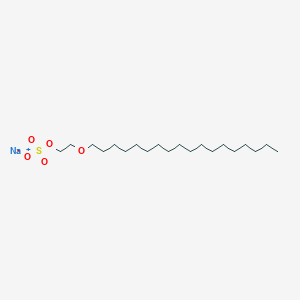

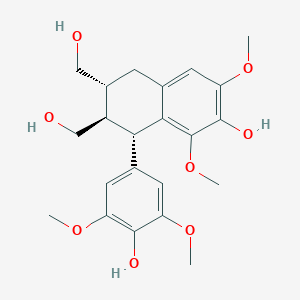

(6R,7R,8S)-8-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-bis(hydroxymethyl)-1,3-dimethoxy-5,6,7,8-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O8/c1-27-15-7-12(8-16(28-2)20(15)25)18-14(10-24)13(9-23)5-11-6-17(29-3)21(26)22(30-4)19(11)18/h6-8,13-14,18,23-26H,5,9-10H2,1-4H3/t13-,14-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDVZKBOFCHOPLM-SUNYJGFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C(C(CC3=CC(=C(C(=C23)OC)O)OC)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H]([C@@H](CC3=CC(=C(C(=C23)OC)O)OC)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11-[3-(dimethylamino)propyl]-5H-benzo[b][1,4]benzodiazepin-6-one](/img/structure/B77058.png)